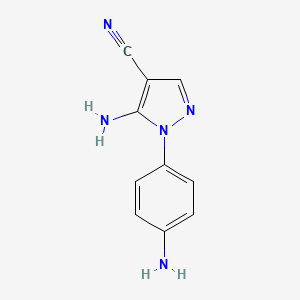

5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile, is a derivative of the pyrazole class, which is known for its significance in pharmaceutical and agricultural applications due to the biological activities associated with its structure. The pyrazole ring is a versatile scaffold that can be modified to produce a wide range of compounds with varying properties and activities .

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to the compound , often involves multicomponent reactions that allow for the efficient construction of the pyrazole core. For instance, a one-pot, four-component cyclocondensation reaction has been used to synthesize 6-amino-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles, which shares a similar synthetic pathway with our compound of interest . Another related synthesis involves a sequential one-pot, four-component condensation reaction to create 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles . These methods highlight the versatility and efficiency of multicomponent reactions in synthesizing complex pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a related compound, 5-amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, was determined, revealing the dihedral angles between the trichlorophenyl and pyrazole groups and the presence of intermolecular hydrogen bonding . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in different fields. The reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been investigated, proposing a reaction mechanism that could be relevant to the compound . Additionally, the synthesis of Schiff bases using pyrazole derivatives indicates the potential for these compounds to participate in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the regioselectivity observed in the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles suggests that the substituents on the pyrazole ring can significantly affect the outcome of the reaction . Moreover, the use of environmentally friendly catalysts and solvents, such as alumina–silica-supported MnO2 in water, demonstrates the potential for green chemistry approaches in the synthesis of these compounds .

Applications De Recherche Scientifique

-

Application in the Synthesis of Oligoimides

- Summary : Highly soluble phenylethynyl-endcapped oligoimides were synthesized using a compound similar to the one you mentioned .

- Method : The oligoimides were synthesized from mixed thioetherdiphthalic anhydride isomers and 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane with 4-phenylethynylphthalic anhydride as a reactive endcapping agent .

- Results : The oligoimides exhibited very good processability with minimum melt viscosity lower than 60Pa·s at about 330 °C. The temperature of 5% weight loss was higher than 470 °C in both air and N2 atmosphere .

-

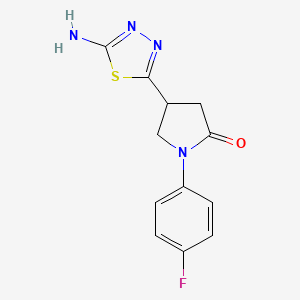

Application in the Synthesis of 1,2,4-Triazole-Containing Scaffolds

- Summary : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .

- Method : The synthesis of these privileged scaffolds involves the use of 3-amino-1,2,4-triazole .

- Results : These compounds have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Propriétés

IUPAC Name |

5-amino-1-(4-aminophenyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c11-5-7-6-14-15(10(7)13)9-3-1-8(12)2-4-9/h1-4,6H,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXUVSBXKHJNKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=C(C=N2)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649579 |

Source

|

| Record name | 5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile | |

CAS RN |

1135324-00-3 |

Source

|

| Record name | 5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B1293987.png)

acetic acid](/img/structure/B1293989.png)

![4-[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1293990.png)

![4-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1293991.png)

![3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid](/img/structure/B1293992.png)

![[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1293993.png)

![{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1293994.png)

![[1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1293995.png)